![molecular formula C18H16N2O2S B5617886 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile CAS No. 5791-76-4](/img/structure/B5617886.png)
2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile is a complex organic compound that features a morpholine ring, a phenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzonitrile with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)benzonitrile. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Electrophiles like bromine or chloromethane; reactions usually conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying cellular processes.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile
- 2-(morpholin-4-ylcarbonyl)phenylamine
Uniqueness
Compared to similar compounds, 2-{[2-(morpholin-4-ylcarbonyl)phenyl]sulfanyl}benzonitrile stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a benzonitrile moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(morpholine-4-carbonyl)phenyl]sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c19-13-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18(21)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBKJZBBBAEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973503 |
Source


|
| Record name | 2-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-76-4 |
Source


|
| Record name | 2-{[2-(Morpholine-4-carbonyl)phenyl]sulfanyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
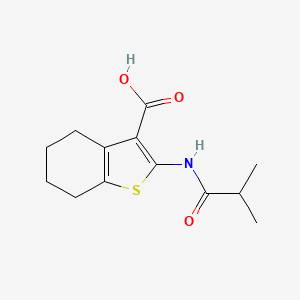
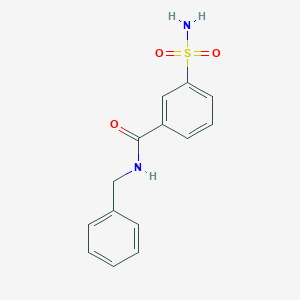
![1-methyl-4-[(5-nitrofuran-2-yl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
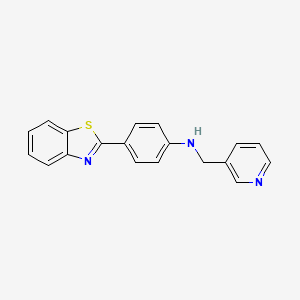
![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)


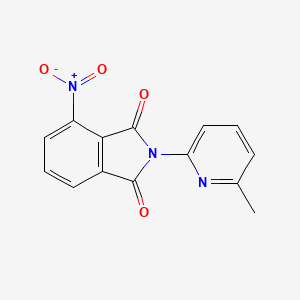
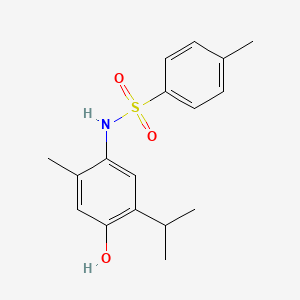

![Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine](/img/structure/B5617916.png)
